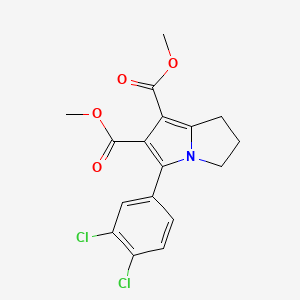
dimethyl 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Cat. No. B3025224
Key on ui cas rn:
62522-87-6
M. Wt: 368.2 g/mol
InChI Key: GNXQDXRJRGHDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04734423
Procedure details


A solution of N-(3,4-dichlorobenzoyl)proline (28.813 g 0.1 mol) in acetic anhydride (100 mL) and dimethyl acetylenedicarboxylate (50 mL) was stirred in a flask equipped with a reflux condenser and a gas bubbler to monitor CO2 evolution during the reaction. The mixture was heated to 120° C. over a 15-min period, during which time CO2 evolution occurred at an increasingly rapid rate; the temperature was maintained for 1 h after the rate of gas evolution had substantially decreased. The reaction mixture was concentrated in vacuo and the residue, which solidified on cooling, as twice crystallized from hot methanol (500 mL) to yield 33.35 g (91%) of dimethyl 2,3-dihydro-5-(3,4-dichlorophenyl)-1H-pyrrolizine-6,7-dicarboxylate as analytically pure fine white needles.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[C:5]([N:7]1[CH2:14][CH2:13][CH2:12][C@H:8]1C(O)=O)=O.C(=O)=O.[C:22]([C:28]([O:30][CH3:31])=[O:29])#[C:23][C:24]([O:26][CH3:27])=[O:25]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[N:7]3[C:8](=[C:22]([C:28]([O:30][CH3:31])=[O:29])[C:23]=2[C:24]([O:26][CH3:27])=[O:25])[CH2:12][CH2:13][CH2:14]3)[CH:15]=[CH:16][C:17]=1[Cl:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.813 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)N2[C@H](C(=O)O)CCC2)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
during the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained for 1 h after the rate of gas evolution
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as twice crystallized from hot methanol (500 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1N2CCCC2=C(C1C(=O)OC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.35 g | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
